1-Butanoylpiperidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butanoylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAROARGCVPNPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to Piperidine-2-carboxylic Acid Derivatives
The synthesis of piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives is a significant focus in organic and medicinal chemistry due to their presence in natural products and pharmaceuticals. nih.govwikipedia.org General routes often begin with the hydrogenation or reduction of pyridine-based precursors. For instance, pyridine (B92270) derivatives can be hydrogenated using various metal catalysts, such as ruthenium, cobalt, or iridium complexes, to yield the saturated piperidine (B6355638) ring. nih.gov Another major pathway involves the cyclization of linear precursors. For example, derivatives of L-glutamic acid can be converted into piperidine compounds through a one-pot process involving the formation of a dialdehyde (B1249045) intermediate which then undergoes cyclization. google.com
The introduction of a butanoyl group onto the nitrogen atom of the piperidine-2-carboxylic acid core is a type of N-acylation reaction. This transformation is typically achieved by reacting the secondary amine of the piperidine ring with a suitable acylating agent. Common reagents for this purpose include butanoyl chloride or butyric anhydride. The reaction is generally performed in the presence of a base to neutralize the acidic byproduct (HCl or butyric acid) and to facilitate the nucleophilic attack of the piperidine nitrogen.
The choice of reaction conditions can depend on the nature of the substrate, particularly whether the carboxylic acid group is protected (e.g., as an ester) or free. If the carboxylic acid is not protected, the base used must be carefully selected to avoid unwanted side reactions.
Table 1: Common Reagents for N-Butanoylation
| Acylating Agent | Typical Base | Solvent | Byproduct |
| Butanoyl chloride | Triethylamine, Pyridine | Dichloromethane, THF | HCl |
| Butyric anhydride | Triethylamine, DMAP | Dichloromethane, Acetonitrile | Butyric acid |
This acylation step is fundamental in building more complex molecules and is a common strategy in the synthesis of various N-acyl substituted piperidines investigated for their biological activities. google.com
The C2 carbon of piperidine-2-carboxylic acid is a chiral center, making stereoselective synthesis a critical aspect for producing enantiomerically pure compounds, which is often essential for pharmacological activity. Several strategies are employed to achieve high stereoselectivity.
One approach involves the asymmetric hydrogenation of pyridine derivatives using chiral catalysts. Iridium(I) catalysts containing chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, yielding chiral piperidines. nih.gov Another method starts from a chiral precursor, a "chiral pool" approach. For instance, L-lysine can be enzymatically converted into L-pipecolic acid.
Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. For example, a chiral amide can be used as a raw material to synthesize a chiral N-iminopyridinium salt, which then undergoes a series of reactions, including hydrogenation and removal of the auxiliary, to yield (S)-2-piperidinecarboxylic acid with good stereoselectivity. google.com Kinetic resolution is another powerful technique, where a chiral base system, such as n-BuLi and the chiral ligand sparteine, selectively deprotonates one enantiomer of a racemic mixture, allowing for the separation and synthesis of enantioenriched 2-substituted piperidines. acs.org
Chemical Transformations and Derivatization Strategies
Once 1-butanoylpiperidine-2-carboxylic acid is synthesized, its carboxylic acid functional group serves as a versatile handle for a wide range of chemical transformations and derivatizations.
The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and anhydrides, which is a common strategy in medicinal chemistry to modify a compound's properties.
Esters: Esterification is often achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling reagents. organic-chemistry.org For instance, indole-2-carboxylic acid has been converted to its ester derivatives as a first step in synthesizing more complex molecules. nih.gov Aromatic carboxylic anhydrides, in the presence of a Lewis acid catalyst, can also facilitate the synthesis of esters. tcichemicals.com
Amides: Amide bond formation is one of the most important reactions in organic synthesis. Carboxylic acids can be converted to amides by reaction with amines using a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). acgpubs.orgorganic-chemistry.org Another method involves converting the carboxylic acid to a more reactive intermediate, like an acyl chloride or acid anhydride, which then reacts with an amine. chemguide.co.ukyoutube.com
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules. Mixed anhydrides can also be prepared, which are often used as reactive intermediates in amide and ester synthesis. tcichemicals.com
Table 2: Selected Methods for Carboxylic Acid Derivatization
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |
| Amide | Amine, Coupling Agent (e.g., EDC, DCC) | Amide Coupling |
| Amide | Thionyl Chloride (to form acyl chloride), then Amine | Acyl Chloride Reaction |
| Anhydride | Dehydrating Agent (e.g., P₂O₅) | Dehydration |
Further functionalization of the this compound scaffold can be achieved by introducing substituents on either the piperidine ring or the N-acyl chain. The specific positions and types of substituents can significantly influence the molecule's properties.
Piperidine Ring: The piperidine ring can be functionalized at positions C3, C4, C5, and C6. For example, lithiation of N-Boc-2-arylpiperidines can create an intermediate that allows for the introduction of various electrophiles at the C2 position. acs.org While this applies to the C2 position, similar principles of directed metalation or other C-H activation strategies could potentially be applied to other positions on the N-acyl piperidine ring, depending on the directing group effects of the N-butanoyl and C2-carboxylic acid groups.
N-Acyl Moiety: The butanoyl chain itself can be modified. For instance, α-halogenation of the carbonyl group could provide a handle for further nucleophilic substitution, introducing a variety of functional groups. Radical reactions could also be employed to functionalize the aliphatic chain.
The carboxylic acid group of this compound is polar and typically ionized at physiological pH, which can limit its ability to passively diffuse across biological membranes. nih.gov Prodrug design is a key strategy to overcome such permeability issues. scispace.com The core principle involves masking the charged carboxylic acid with a temporary, lipophilic group that is later cleaved in vivo to release the active parent drug. researchgate.net
The most common approach for masking carboxylic acids is their conversion into esters. nih.gov The resulting ester is more lipophilic, less polar, and uncharged, which enhances its membrane permeability. acs.org Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the active carboxylic acid. nih.gov
A well-known example of this strategy is oseltamivir, the ethyl ester prodrug of its active carboxylic acid form, GS 4071. The prodrug exhibits significantly improved oral bioavailability compared to the parent drug due to enhanced membrane permeability. nih.gov This approach allows a drug to bypass absorption barriers while ensuring that the pharmacologically active form is available at the site of action. The ideal ester prodrug should be chemically stable, have good absorption, be resistant to premature hydrolysis, and then be rapidly and quantitatively converted to the active drug post-absorption. scispace.comresearchgate.net
Bioisosteric Replacement Studies of the Carboxylic Acid Functionality (e.g., tetrazole, sulfonamide, phosphonic acid)
Bioisosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. beilstein-journals.orgnih.gov The carboxylic acid moiety, while often crucial for target binding through ionic interactions, can present challenges such as rapid metabolism, poor membrane permeability, and potential for the formation of reactive acyl glucuronides. cambridgemedchemconsulting.com Consequently, replacing it with a suitable bioisostere—a functional group with similar size, shape, and electronic properties—is a common optimization tactic. nih.gov Prominent bioisosteres for the carboxylic acid group include the 5-substituted-1H-tetrazole, sulfonamide (particularly acyl sulfonamides), and phosphonic acid functionalities. semanticscholar.orgnih.govresearchgate.net
A literature search for bioisosteric replacement studies focused specifically on this compound did not yield direct research findings. However, extensive research has been conducted on structurally analogous N-acyl-L-proline derivatives, particularly within the class of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govresearchgate.net These compounds share the core N-acyl cyclic amino acid scaffold and provide a well-documented case study for the effects of replacing the terminal carboxylic acid group.
One key study by Almquist et al. investigated the replacement of the proline carboxylic acid in the potent ACE inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. nih.govebi.ac.uk The carboxylic acid was substituted with a phosphonic acid (in this study, a phosphoric acid) and a tetrazole group to evaluate the impact on ACE inhibitory activity.
The research findings revealed that while the bioisosteric analogues retained inhibitory activity, none surpassed the potency of the parent carboxylic acid compound. The phosphoric acid analogue showed a significant decrease in potency. nih.govebi.ac.uk The tetrazole analogue was more potent than the phosphoric acid but still considerably less active than the original compound. nih.govebi.ac.uk This highlights that while these groups can successfully mimic the carboxylic acid, the precise geometry and electronic distribution of the original carboxylate are optimal for binding in this specific inhibitor series. nih.gov
| Compound Analogue | Functional Group at Proline C-terminus | ACE I50 (µM) |
|---|---|---|
| Parent Compound | Carboxylic Acid | 0.07 |
| Analogue 1 | Phosphoric Acid | 100 |
| Analogue 2 | Tetrazole | 22 |
Physicochemical Properties of Carboxylic Acid Bioisosteres
The choice of bioisostere is often guided by the desire to modulate physicochemical properties such as acidity (pKa) and lipophilicity (LogP). These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Tetrazoles are known to have a pKa similar to carboxylic acids, making them an effective mimic in terms of charge state at physiological pH. cambridgemedchemconsulting.com Phosphonic acids are generally more acidic, possessing two dissociation constants (pK1 and pK2). nih.govnih.govresearchgate.net Unsubstituted sulfonamides are significantly weaker acids, though acylation of the sulfonamide nitrogen (forming an acyl sulfonamide) substantially increases acidity, bringing it closer to that of carboxylic acids. nih.gov
| Functional Group | Typical pKa Range | General Lipophilicity (LogP) Comparison |
|---|---|---|
| Carboxylic Acid | ~4-5 | Baseline |
| 1H-Tetrazole | ~4.5-5.0 | Slightly more lipophilic than COOH |
| Sulfonamide (R-SO2NH2) | ~9-10 | More lipophilic than COOH |
| Acyl Sulfonamide (R-SO2NHCOR') | ~4-6 | More lipophilic than COOH |
| Phosphonic Acid (R-PO3H2) | pK1: ~1-3, pK2: ~6-8 | Less lipophilic (more polar) than COOH |
While direct data for sulfonamide replacement on the proline moiety of ACE inhibitors was not prevalent in the reviewed literature, acyl sulfonamides have been successfully employed as carboxylic acid bioisosteres in other therapeutic areas, such as in inhibitors for the Hepatitis C Virus (HCV) NS3 protease, where the replacement led to a significant increase in potency. nih.gov This success underscores the context-dependent nature of bioisosteric replacement, where the suitability of a particular isostere is highly dependent on the specific binding interactions within the target protein. nih.gov
Biological Activity and Molecular Mechanisms of Action
Enzyme Inhibition Studies
Comprehensive searches of scientific databases did not yield specific studies identifying or characterizing enzyme targets for 1-Butanoylpiperidine-2-carboxylic acid. The biological activity of piperidine-containing compounds is diverse, with various derivatives acting on a wide range of enzymes. For instance, different piperidine-4-carboxylic acid analogs have been identified as dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ) nih.govresearchgate.net, while certain pipecolic acid-based hydroxamates function as inhibitors of TNF-alpha converting enzyme (TACE) nih.gov. However, these findings are specific to different structural analogs and cannot be directly attributed to this compound.
There is no direct evidence in the reviewed literature pointing to specific enzyme targets for this compound. The parent molecule, pipecolic acid, is a lysine (B10760008) catabolite that plays a significant role in plant immunity and serves as a precursor for various secondary metabolites in microbes, but specific enzymatic interactions of its N-butanoyl derivative in these or other systems have not been characterized nih.govnih.govnih.gov.
Without identified enzyme targets, no mechanistic studies (e.g., competitive, non-competitive, or irreversible binding) involving this compound are available.
No published data on the inhibitory potency, such as IC50 or K_i_ values, for this compound against any specific enzyme were found.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
While direct SAR and SPR analyses for this compound are absent from the literature, studies on related classes of compounds provide insights into how specific structural features can influence biological activity.
For related N-acyl compounds, the nature of the acyl chain and the structure of the cyclic core are critical determinants of activity.
N-acyl chain length: In studies of other N-acylated molecules, the length and composition of the acyl chain are often crucial for target binding and activity. For example, in N-acyl-N-phenylpiperazines, modifications to the acyl group significantly impact inhibitory activity at Excitatory Amino Acid Transporters (EAATs) nih.gov.
Piperidine (B6355638) ring configuration: The stereochemistry and substitution pattern of the piperidine ring are critical for the biological activity of many piperidine derivatives.
Carboxylic acid position: The position of the carboxylic acid group on the piperidine ring is a key factor in determining target specificity and potency, as demonstrated in studies comparing piperidine-2-carboxylic acid and piperidine-4-carboxylic acid scaffolds nih.govnih.gov.
Specific correlations for this compound cannot be established due to the lack of affinity and selectivity data. For analogous compounds, such as pipecolate-based TACE inhibitors, the nature of substituents on the molecule dramatically influences both potency and selectivity against other enzymes like matrix metalloproteinases nih.gov.
Molecular Signaling and Cellular Pathway Modulation
The biological activity of this compound and its influence on cellular functions are intrinsically linked to its ability to interact with and modulate various molecular signaling pathways. Research into related amino acid analogs provides a framework for understanding the potential mechanisms through which this compound may exert its effects at the cellular level.
Interactions with Intracellular Receptors, Proteins, and Nucleic Acids
While direct binding studies on this compound are not extensively documented, the behavior of analogous compounds suggests potential interactions with intracellular components. For instance, non-protein amino acids can sometimes be mistakenly recognized by the cellular machinery that handles protein synthesis. This can lead to their misincorporation into growing polypeptide chains, which may alter the structure and function of proteins. nih.gov
Additionally, some carboxylic acid derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors. nih.gov These interactions can initiate intracellular signaling cascades. Although specific interactions of this compound with these receptors have not been detailed, its chemical structure suggests that this is a plausible area for investigation.
There is also evidence that certain quinoxaline-2-carboxylic acid derivatives can act as DNA-damaging agents, suggesting a direct interaction with nucleic acids. mdpi.com This mode of action, however, is highly dependent on the specific chemical scaffold and may not be directly applicable to this compound without further study.
Investigation of Impact on Specific Cellular Processes (e.g., unfolded protein response, as observed with related amino acid analogs)
A significant area of investigation for amino acid analogs is their potential to induce stress in the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR). mdpi.com The UPR is a cellular stress response that is activated when misfolded or unfolded proteins accumulate in the ER lumen. nih.govmdpi.com This response aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. mdpi.com
The mechanism often involves the misincorporation of amino acid analogs, such as L-Azetidine-2-carboxylic acid (AZE), into proteins in place of their canonical counterparts like L-proline. nih.govmdpi.com This substitution can lead to improper protein folding, thereby triggering the UPR. The UPR is mediated by three main ER-resident transmembrane sensors:
IRE1 (Inositol-requiring enzyme 1): An enzyme with both kinase and RNase activity that, upon activation, splices X-box binding protein 1 (Xbp1) mRNA. nih.gov
PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general inhibition of protein synthesis while promoting the translation of specific stress-related proteins like ATF4. mdpi.comnih.gov
ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, moves to the Golgi apparatus where it is cleaved to its active form. nih.gov
Studies on AZE have shown that its administration can lead to a robust activation of UPR-related genes, including ATF4, ATF6, ERN1 (which codes for IRE1), and PERK. mdpi.comresearchgate.net Given the structural similarity of this compound as a cyclic amino acid derivative, it is hypothesized that it could potentially induce a similar ER stress response, making the UPR a critical cellular process to investigate in relation to its biological activity.
| UPR Sensor | Primary Function | Key Downstream Effectors | Potential Outcome of Activation |
|---|---|---|---|
| IRE1 (ERN1) | Senses unfolded proteins; has kinase and RNase activity | XBP1s (spliced) | Increased production of ER chaperones and ER-associated degradation (ERAD) components |
| PERK (EIF2AK3) | Phosphorylates eIF2α to reduce global protein synthesis | ATF4, CHOP (DDIT3) | Alleviation of protein load; can induce apoptosis under prolonged stress |
| ATF6 | Transcription factor activated by proteolytic cleavage | ATF6 (active form) | Upregulation of genes for ER chaperones and folding enzymes |
Modulation of Signal Transduction Pathways
The modulation of signal transduction pathways is a fundamental mechanism by which bioactive molecules influence cellular behavior. researchgate.net Such modulation can occur at various levels, from receptor binding to the activation or inhibition of downstream kinases and transcription factors.
Compounds that induce the UPR, as hypothesized for this compound, can consequently modulate numerous signal transduction pathways. For instance, the activation of PERK and IRE1 can influence pathways such as the MAPK (mitogen-activated protein kinase) signaling cascade. nih.gov Prolonged ER stress and UPR activation are known to intersect with inflammatory and apoptotic signaling pathways. nih.gov
Furthermore, if the compound interacts with GPCRs, it could modulate pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, which in turn regulate a wide array of cellular functions including metabolism, proliferation, and survival. nih.govnih.gov The brassinosteroid signaling pathway in plants, for example, involves a cascade of phosphorylation events that ultimately regulate gene expression, illustrating how a signaling molecule can have widespread effects. mdpi.com
| Pathway | Key Mediators | Potential Cellular Effect |
|---|---|---|
| Unfolded Protein Response (UPR) | IRE1, PERK, ATF6 | ER homeostasis, apoptosis, inflammation |
| MAPK Signaling (e.g., ERK1/2, JNK, p38) | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, apoptosis |
| G-Protein Coupled Receptor (GPCR) Signaling | cAMP, Protein Kinase A (PKA) | Metabolic regulation, cellular communication |
Analytical Research Methodologies
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental to the isolation and quantification of 1-Butanoylpiperidine-2-carboxylic acid from complex mixtures. The choice of technique is dictated by the physicochemical properties of the molecule, particularly its polarity, conferred by the carboxylic acid group, and its molecular weight.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acids. researchgate.netnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18, is commonly employed. Separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile, often with an acidic modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. helixchrom.comnih.gov
UV Detection : Direct UV detection is possible by monitoring the absorption of the carboxyl group and the amide bond at low wavelengths, typically around 200–210 nm. shimadzu.comnih.gov However, sensitivity can be limited due to the weak chromophores. For enhanced sensitivity, pre-column derivatization with a UV-absorbing agent, such as 2,4′-dibromoacetophenone which reacts with the carboxylic acid to form a highly chromophoric ester, can be employed. researchgate.net
Fluorescence Detection : As the native molecule lacks significant fluorescence, derivatization is mandatory for this detection mode. Highly sensitive fluorescent labeling reagents that react with the carboxylic acid group, such as 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) or 1-pyrenemethylamine, are used to enable detection at very low concentrations. mdpi.compsu.edu
Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, allowing for both quantification and structural confirmation. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. Analysis can be performed in either negative ion mode, detecting the deprotonated molecule [M-H]⁻, or positive ion mode, detecting the protonated molecule [M+H]⁺. Derivatization with reagents like N-(4-aminophenyl)piperidine can significantly enhance signal intensity in positive ion mode. nsf.gov
Electrochemical Detection : While applicable to some carboxylic acids, electrochemical detection is less commonly used for N-acyl amino acids compared to UV and MS detection.
A summary of typical HPLC conditions is provided in the table below.
| Parameter | Typical Condition | Rationale/Comments |
|---|---|---|
| Stationary Phase | Reversed-Phase (e.g., C18, C8) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water Gradient | Allows for the separation of compounds with a range of polarities. |
| Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses ionization of the carboxylic acid group for better peak shape. helixchrom.com |
| Detection | UV (200-210 nm) | Detects the carboxyl and amide functional groups; may have low sensitivity. shimadzu.com |
| Fluorescence (with derivatization) | Offers very high sensitivity but requires an extra sample preparation step. mdpi.com | |
| Mass Spectrometry (ESI) | Provides high sensitivity, high selectivity, and structural information. nsf.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC achieves higher resolution, greater sensitivity, and much faster analysis times. nih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally powerful tool for metabolomics studies and the analysis of N-acyl amino acids in complex biological matrices. mdpi.com The fundamental principles of separation and detection are analogous to HPLC-MS but operate at higher pressures, providing superior performance. nih.gov
Due to its high polarity and low volatility, this compound cannot be analyzed directly by Gas Chromatography (GC). lmaleidykla.lt Therefore, a derivatization step is essential to convert the non-volatile analyte into a thermally stable and volatile compound. creative-proteomics.com This typically involves the esterification of the carboxylic acid group, for example, by reaction with an alcohol (like methanol or ethanol) in the presence of an acid catalyst, or by reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). creative-proteomics.com Once derivatized, the compound can be separated on a capillary GC column and detected, most commonly by a mass spectrometer (GC-MS), which provides both quantitative data and mass spectra for identification. creative-proteomics.com
Capillary Electrophoresis (CE) is an effective technique for the separation of charged species. ufmg.brpsu.edu Given that this compound possesses a carboxyl group, it will be negatively charged at neutral or alkaline pH, making it an ideal candidate for CE analysis. nih.gov In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their mass-to-charge ratio within a narrow fused-silica capillary under the influence of a high-voltage electric field. ubaya.ac.id The selectivity of the separation can be finely tuned by altering the pH, ionic strength, and composition of the background electrolyte (BGE). ubaya.ac.id Detection in CE is most commonly achieved with UV-Vis absorbance detectors, though coupling to a mass spectrometer (CE-MS) offers significantly higher sensitivity and specificity. ufmg.brnih.gov
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a highly downfield chemical shift, typically between 10 and 13 ppm. This peak disappears upon the addition of deuterium (B1214612) oxide (D₂O). libretexts.orgprinceton.edu
The piperidine (B6355638) ring protons would exhibit complex multiplets in the 1.5–4.0 ppm region. The proton at C2, being adjacent to both the nitrogen and the carboxyl group, would be shifted further downfield.
The protons of the butanoyl group would show characteristic signals: a triplet for the terminal methyl (CH₃) group around 0.9 ppm, a sextet for the adjacent methylene (B1212753) (CH₂) group around 1.6 ppm, and a triplet for the methylene group next to the carbonyl around 2.3 ppm. docbrown.info
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.
Two carbonyl carbons would be observed at the downfield end of the spectrum. The carboxylic acid carbonyl typically resonates between 170–185 ppm, while the amide carbonyl appears in a similar region. libretexts.orglibretexts.orgdocbrown.info
The carbons of the piperidine ring would appear in the range of approximately 20–60 ppm.
The carbons of the butanoyl side chain would be observed in the upfield region of the spectrum.
The table below summarizes the predicted chemical shifts for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-C OOH ) | 10.0 - 13.0 (broad s) | 170 - 185 |
| Amide (-C =O) | - | 165 - 180 |
| Piperidine-C2 (-N-C H-COOH) | ~4.0 - 5.0 (m) | ~55 - 65 |
| Piperidine Ring (-C H₂-) | ~1.5 - 3.8 (m) | ~20 - 55 |
| Butanoyl (-CO-C H₂-) | ~2.3 (t) | ~35 - 45 |
| Butanoyl (-CH₂-C H₂-CH₃) | ~1.6 (sextet) | ~18 - 25 |
| Butanoyl (-C H₃) | ~0.9 (t) | ~10 - 15 |
s = singlet, t = triplet, m = multiplet
Sample Preparation and Extraction Techniques for Complex Matrices (e.g., biological fluids, cell lysates)
Analyzing this compound in complex biological matrices like plasma, urine, or cell lysates requires effective sample preparation to remove interfering substances and concentrate the analyte. libretexts.orgmpg.de Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, the pH of the aqueous biological sample would first be adjusted to be acidic (e.g., pH < 4). This ensures the carboxylic acid group is fully protonated (-COOH), making the molecule less polar and more soluble in an organic solvent. A water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is then added, and after vigorous mixing and separation, the analyte partitions into the organic layer, leaving many polar, interfering substances in the aqueous layer. The organic solvent is then evaporated and the residue is reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate analytes from a complex sample. For this compound, a mixed-mode or an ion-exchange SPE cartridge can be effective.
Mixed-Mode SPE: A cartridge containing a sorbent with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) properties can be used. This allows for a more selective extraction by manipulating both the polarity and the charge of the analyte and interferences through careful selection of loading, washing, and elution solvents at different pH values.
Anion-Exchange SPE: This method exploits the negative charge of the carboxylate group at neutral or basic pH. The sample is loaded onto the cartridge, where the negatively charged analyte binds to the positively charged sorbent. The cartridge is washed to remove neutral and positively charged interferences, and the analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent. mpg.de
Validation of Analytical Procedures for Research Applications (e.g., specificity, linearity, accuracy, precision, detection limits)
Validation of an analytical method is crucial to ensure that the procedure is suitable for its intended purpose and provides reliable, reproducible results. mpg.de For research applications involving the quantification of this compound, the following parameters are typically evaluated. scispace.com
Specificity/Selectivity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Specificity is typically evaluated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. It is determined by analyzing a series of standards at different concentrations (typically 5-6 levels). A calibration curve is generated by plotting the analytical response versus the concentration, and the relationship is evaluated using linear regression analysis. The correlation coefficient (r²) should ideally be close to 1.0.
Accuracy: Accuracy represents the closeness of the measured value to the true value. It is assessed by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The percentage recovery is calculated to determine how much of the known amount was detected by the method.
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained over a short interval of time by the same analyst with the same equipment.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
Detection Limits:
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision. The LOQ is often the lowest point on the calibration curve. These limits are typically determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Table 3: Summary of Analytical Method Validation Parameters This is an interactive table. Click on the headers to sort.
| Parameter | Description | Typical Assessment Method | Acceptance Criteria (Example) |
|---|---|---|---|
| Specificity | Ability to measure only the analyte | Analysis of blank and spiked matrix | No significant interference at analyte retention time |
| Linearity | Proportionality of response to concentration | Calibration curve with 5-6 standards | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness to the true value | Spike-recovery experiments at 3 levels | Recovery within 85-115% |
| Precision | Agreement between repeated measurements | Replicate analysis (n=6) at 3 levels | Relative Standard Deviation (RSD) < 15% |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio | S/N ≥ 3 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio | S/N ≥ 10; Accuracy & Precision criteria met |
Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. Despite the growing importance of computational methods in drug discovery and materials science, this particular molecule appears to be largely unexplored through in-silico techniques. As a result, a detailed analysis according to the specified research outline cannot be provided at this time.
Extensive searches for molecular docking, molecular dynamics simulations, and quantum chemical calculations pertaining to this compound did not yield any specific studies. The scientific community has published a vast body of research on related carboxylic acids and piperidine derivatives, employing a range of computational tools to investigate their properties. However, the unique combination of a butanoyl group attached to the nitrogen of a piperidine-2-carboxylic acid scaffold has not been the subject of dedicated computational investigation in the public domain.
This absence of targeted research means that there is no available data to populate the requested sections on its theoretical and computational profile. Information regarding its predicted binding modes with biological targets, key intermolecular interactions, conformational dynamics, and the stability of its potential complexes with proteins remains uninvestigated. Similarly, quantum chemical calculations that would provide insights into its electronic structure and reactivity are not present in the current body of scientific literature.
While general principles of computational chemistry could be used to speculate on the likely behavior of this compound, such an analysis would be purely hypothetical and would not meet the required standards of a scientifically accurate and data-driven article. The generation of meaningful and reliable data for the specified outline would necessitate novel, dedicated research employing the very computational methods that are the subject of the query.
Therefore, until such studies are conducted and published, a thorough and informative article on the theoretical and computational chemistry of this compound, as per the detailed outline, cannot be constructed.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Electronic Structure Analysis and Reactivity Prediction (e.g., DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Butanoylpiperidine-2-carboxylic acid, DFT calculations can provide insights into its molecular geometry, electronic distribution, and chemical reactivity.
The electronic structure of this compound is influenced by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the N-butanoyl group, and the 2-carboxylic acid group. The nitrogen atom of the piperidine ring is sp² hybridized due to the presence of the adjacent acyl group, leading to a more planar arrangement around the nitrogen. nih.gov The butanoyl group, being an electron-withdrawing group, will influence the electron density of the piperidine ring. This inductive electron withdrawal can polarize the π-electron system, affecting the reactivity of the entire molecule. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen atoms of the carboxyl and carbonyl groups, while the LUMO would be distributed over the electron-deficient sites. DFT calculations can precisely map these orbitals and predict the molecule's reactivity towards nucleophilic and electrophilic attack.
Based on DFT studies of similar N-acylpiperidine derivatives, a predicted reactivity profile for this compound can be summarized in the following table. nih.govepstem.net
| Parameter | Predicted Value/Description | Implication |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Relatively small | Indicates high chemical reactivity and low kinetic stability. nih.gov |
| Ionization Potential (I) | Moderate | Energy required to remove an electron. |
| Electron Affinity (A) | Moderate | Energy released upon gaining an electron. |
| Chemical Hardness (η) | Low | Correlates with a smaller HOMO-LUMO gap, indicating higher reactivity. nih.gov |
| Electrophilicity Index (ω) | High | Indicates a good electrophile, susceptible to nucleophilic attack. nih.gov |
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) spectra. researchgate.netgithub.io By calculating the isotropic shielding values of atomic nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. uncw.edu These predictions are valuable for confirming the structure of synthesized compounds and for assigning experimental spectra.
For this compound, the predicted NMR spectrum would exhibit characteristic signals for the protons and carbons of the piperidine ring, the butanoyl chain, and the carboxylic acid group. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the nitrogen and the carbonyl group would be deshielded and appear at a lower field in the ¹H NMR spectrum. Similarly, the carbonyl carbon and the carboxylic carbon would show characteristic downfield shifts in the ¹³C NMR spectrum.
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of similar piperidine derivatives, is presented below. researchgate.netnmrdb.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 12.0 | 170 - 180 |
| Piperidine C2-H | 4.5 - 5.0 | 55 - 65 |
| Piperidine Ring CH₂ | 1.5 - 2.5 | 20 - 40 |
| Butanoyl Carbonyl (C=O) | - | 170 - 175 |
| Butanoyl CH₂ | 1.0 - 2.5 | 15 - 40 |
| Butanoyl CH₃ | 0.8 - 1.2 | 10 - 15 |
Study of Intermolecular Interactions (e.g., hydrogen bond networks, crystal packing)
The solid-state structure of this compound is expected to be governed by a network of intermolecular interactions, primarily hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that in the crystalline state, two molecules of this compound will form a centrosymmetric dimer through strong O-H···O hydrogen bonds between their carboxylic acid moieties. semanticscholar.orgnih.gov
A summary of the probable intermolecular interactions and their role in the crystal packing of this compound is provided in the table below.
| Interaction Type | Donor/Acceptor Groups | Predicted Role in Crystal Packing |
|---|---|---|
| Strong Hydrogen Bond | Carboxylic Acid (O-H) as donor, Carboxylic Acid (C=O) as acceptor | Formation of centrosymmetric dimers, the primary structural motif. semanticscholar.orgnih.gov |
| Weak Hydrogen Bond | Piperidine/Butanoyl (C-H) as donor, Butanoyl Carbonyl (C=O) as acceptor | Stabilization of the three-dimensional crystal lattice. tandfonline.com |
| Van der Waals Forces | Alkyl portions of the butanoyl group and piperidine ring | Contribute to the overall packing efficiency and stability. researchgate.net |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable tools for prioritizing compounds before synthesis, thereby saving time and resources. srce.hrresearchgate.netspringernature.com These computational models use the chemical structure of a molecule to predict its behavior in the body. nih.gov
For this compound, various ADME parameters can be predicted using established computational algorithms. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), solubility, and the presence of specific functional groups.
A predicted ADME profile for this compound is presented below. These predictions are based on general principles and data for similar small molecules and cyclic amino acid derivatives. nih.govnih.govresearchgate.net
| ADME Property | Predicted Outcome | Rationale/Implication |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | Moderate | The presence of polar functional groups (carboxylic acid, amide) may reduce passive diffusion across the gut wall. nih.gov |
| Intestinal Absorption | Likely | Small molecular size and potential for transporter-mediated uptake. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | The carboxylic acid group is typically ionized at physiological pH, limiting passage across the BBB. |
| Plasma Protein Binding | Moderate | Expected to bind to plasma proteins like albumin, which can affect its free concentration. |
| Metabolism | ||
| Primary Metabolic Routes | Hydrolysis of the amide bond, oxidation of the piperidine ring and butanoyl chain. | Cytochrome P450 enzymes are likely to be involved. |
| Metabolic Stability | Moderate | The N-acyl group may offer some protection against rapid metabolism compared to an unsubstituted piperidine. nih.gov |
| Excretion | ||
| Primary Route of Excretion | Renal | As the parent compound or its metabolites, facilitated by the polar carboxylic acid group. |
This in silico ADME profile suggests that this compound has a reasonable potential as a research compound, although its absorption and CNS penetration might be limited. These predictions serve as a valuable guide for further experimental validation and for the design of analogues with improved pharmacokinetic properties. srce.hr
Metabolic Fate and Biotransformation Studies
Identification of Metabolic Pathways of Piperidine-2-carboxylic Acid Derivatives
The biotransformation of piperidine-2-carboxylic acid derivatives generally follows well-established metabolic pathways common to many xenobiotics, primarily categorized into Phase I and Phase II reactions. researchgate.net The primary objective of these pathways is to increase the polarity and water solubility of the compound, thereby facilitating its excretion from the body. neu.edu.tr
Phase I Pathways: Phase I reactions introduce or expose functional groups and are primarily mediated by enzymes like the cytochrome P450 (CYP) superfamily. For piperidine-containing structures, key Phase I pathways include:
Hydrolysis: The amide bond linking the butanoyl group to the piperidine (B6355638) nitrogen is a primary site for metabolic cleavage. This reaction would yield piperidine-2-carboxylic acid and butyric acid. Amide hydrolysis is a common metabolic route for many pharmaceuticals. researchgate.netunl.edu
Oxidation: The piperidine ring and the butanoyl alkyl chain are susceptible to oxidative metabolism. researchgate.net Ring hydroxylation can occur at various positions, often leading to the formation of more polar metabolites. nih.gov Similarly, the alkyl chain can undergo ω- and (ω-1)-hydroxylation. nih.gov
Phase II Pathways: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules.
Glucuronidation: The carboxylic acid moiety is a principal site for conjugation reactions. nih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, forming a highly water-soluble acyl glucuronide metabolite. nih.gov This is a major elimination pathway for many drugs containing carboxylic acids. researchgate.net
Amino Acid Conjugation: Carboxylic acids can also be conjugated with amino acids like glycine (B1666218) or glutamine. This pathway involves the initial activation of the carboxylic acid to a coenzyme A (CoA) thioester, which then reacts with the amino acid. neu.edu.tr
The specific pathways that predominate for 1-Butanoylpiperidine-2-carboxylic acid would depend on factors such as its affinity for various metabolic enzymes and its physicochemical properties.
Characterization of Metabolites Formed via Biotransformation
Based on the identified metabolic pathways, several key metabolites of this compound can be predicted. The primary biotransformation products would likely result from hydrolysis of the amide bond and conjugation of the carboxylic acid.
Hydrolysis Metabolites: The most direct metabolic transformation is the cleavage of the N-butanoyl group. This hydrolytic reaction would result in the formation of two distinct molecules:
Piperidine-2-carboxylic acid (Pipecolic acid): This is the core heterocyclic structure. wikipedia.org
Butyric acid: A short-chain fatty acid. Hydrolysis effectively breaks down the parent compound into its fundamental building blocks. unl.edu
Conjugation Metabolites: The carboxylic acid group of the parent compound or the piperidine-2-carboxylic acid metabolite is a prime target for Phase II conjugation.
Acyl Glucuronide: The formation of this compound glucuronide is a highly probable metabolic outcome. nih.gov This process dramatically increases the hydrophilicity of the molecule, preparing it for renal or biliary excretion. The piperidine-2-carboxylic acid metabolite formed after hydrolysis could also undergo subsequent glucuronidation.
Oxidative Metabolites: Hydroxylated derivatives are also expected.
Hydroxylated Piperidine Ring Metabolites: Oxidation of the piperidine ring can lead to various regioisomers of hydroxy-1-butanoylpiperidine-2-carboxylic acid.
Hydroxylated Butanoyl Chain Metabolites: The butanoyl side chain can be oxidized to form primary or secondary alcohols, which may be further oxidized to form carboxylic acids. nih.gov
These metabolites represent a cascade of biotransformations, starting with initial cleavage or functionalization, followed by potential secondary conjugation reactions to ensure efficient elimination.
Role of Specific Enzymes in Biotransformation Processes
The biotransformation of this compound is catalyzed by specific enzyme families located primarily in the liver, but also present in other tissues like the intestine and kidneys. nih.gov
Carboxylesterases (CES): These enzymes are crucial for the hydrolysis of ester and amide bonds. mdpi.com The cleavage of the butanoyl group from the piperidine ring is likely mediated by human carboxylesterases, such as hCE1, which is highly expressed in the liver, or hCE2, which is predominant in the intestine. nih.govnih.gov The rate of this hydrolysis is a key determinant of the compound's metabolic stability. researchgate.net
Cytochrome P450 (CYP) Oxidases: This superfamily of heme-containing enzymes is responsible for most Phase I oxidative reactions. researchgate.net Specific isozymes, such as those from the CYP2D6 and CYP3A4 families, are commonly involved in the hydroxylation of alicyclic rings like piperidine. nih.gov These enzymes would catalyze the formation of the hydroxylated metabolites of this compound.
UDP-glucuronosyltransferases (UGTs): These enzymes mediate the Phase II glucuronidation of the carboxylic acid group. nih.gov By transferring glucuronic acid from the cofactor UDP-glucuronic acid to the substrate, UGTs produce the highly polar acyl glucuronide conjugates, facilitating their excretion.
Acyl-CoA Synthetases: For the amino acid conjugation pathway, the carboxylic acid must first be activated to a high-energy thioester by an acyl-CoA synthetase, which utilizes ATP and coenzyme A. neu.edu.tr
Influence of Structural Modifications on Metabolic Stability in Research Models
The metabolic stability of piperidine-2-carboxylic acid derivatives can be significantly altered through strategic structural modifications. Research on related compounds has demonstrated that minor chemical changes can block metabolic pathways, thereby improving pharmacokinetic properties like half-life and bioavailability. researchgate.net
Key strategies to enhance metabolic stability include:
Blocking Sites of Metabolism: Introducing substituents at positions susceptible to oxidation can prevent metabolic attack. For example, replacing a hydrogen atom with fluorine or deuterium (B1214612) at a site of hydroxylation can slow down or block the reaction due to the higher bond energy (a phenomenon known as the kinetic isotope effect for deuterium). nih.gov
Reducing Lipophilicity: Metabolic enzymes often have lipophilic binding sites, meaning that more lipophilic molecules are metabolized more readily. researchgate.net Decreasing a compound's lipophilicity by introducing polar groups can reduce its affinity for these enzymes and thus improve its metabolic stability. mdpi.com
Introducing Steric Hindrance: Placing bulky chemical groups near a metabolically vulnerable site can physically block the approach of an enzyme, a strategy known as steric shielding. researchgate.net This can effectively protect the labile part of the molecule from biotransformation.
Ring Modification: Altering the piperidine ring itself, for instance by substituting it with a morpholine ring, can block potential metabolic "soft spots" while also potentially improving solubility. pressbooks.pub
The following table summarizes findings from research on related piperidine derivatives, illustrating the impact of specific structural changes on metabolic stability.
| Structural Modification Strategy | Specific Change Example | Observed Effect on Metabolic Stability | Rationale | Reference |
|---|---|---|---|---|
| Blocking Metabolic "Soft Spots" | Substitution of hydrogen with deuterium on an adjacent phenyl ring | Notable increase (~30%) in half-life in human and rat microsomes | Kinetic isotope effect slows the rate-limiting hydrogen abstraction step in metabolism. | nih.gov |
| Steric and Electronic Alterations | Placing a methyl or fluorine group at position 4 of the piperidine ring | Significantly reduced potency and altered metabolic profile | Steric effects and changes to the electronic environment negatively impact enzyme recognition. | nih.gov |
| Reduction of Lipophilicity | General strategy of adding polar functional groups | Frequently improves metabolic stability | Metabolic enzymes generally have lipophilic binding sites and more readily accept lipophilic molecules. | researchgate.net |
| Bioisosteric Replacement | Replacing a piperidine ring with a morpholine ring | Can block metabolism at the 4-position and may offer solubility advantages | The oxygen atom in the morpholine ring is not susceptible to the same oxidative metabolism as the CH2 group in piperidine. | pressbooks.pub |
These examples underscore the importance of structure-activity relationships (SAR) and structure-metabolism relationships (SMR) in designing piperidine derivatives with optimized metabolic profiles for research applications.
Research Applications and Potential As Investigational Probes
Utilization in Chemical Biology for Target Validation and Pathway Elucidation
In chemical biology, small molecules are invaluable tools for validating the role of specific proteins in disease pathways and for elucidating complex biological circuits. Piperidine-containing compounds have been utilized in the development of inhibitors for a variety of enzymes and receptors. The structural features of 1-Butanoylpiperidine-2-carboxylic acid suggest it could potentially be explored as a molecular probe. However, there are no specific published studies that detail its use in target validation or pathway elucidation.
Development of Biochemical Probes for Enzyme Activity Monitoring
Biochemical probes are essential for monitoring enzyme activity in real-time within biological systems. These probes are often designed based on a core scaffold that interacts with the target enzyme, appended with a reporter group. While the piperidine-2-carboxylic acid framework has been incorporated into enzyme inhibitors, there is no specific literature available describing the development of this compound into a biochemical probe for monitoring enzyme activity.
Preclinical Research Models for Proof-of-Concept Studies (e.g., in vitro cell-based assays, animal models for mechanistic insights)
Preclinical research, involving both in vitro cell-based assays and in vivo animal models, is a critical step in evaluating the therapeutic potential and mechanism of action of a compound. Although various piperidine (B6355638) derivatives have undergone preclinical evaluation for a range of diseases, specific data from such studies for this compound are not present in the accessible scientific literature. This lack of data prevents a detailed discussion of its application in proof-of-concept studies.
Contributions to Structure-Based Drug Design Initiatives for Related Chemical Classes
Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. The piperidine scaffold is a common motif in many approved drugs and is frequently used in drug design initiatives. While the structural information of this compound could theoretically contribute to the design of new therapeutics within this chemical class, there are no specific examples in the literature where it has been explicitly used for this purpose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
